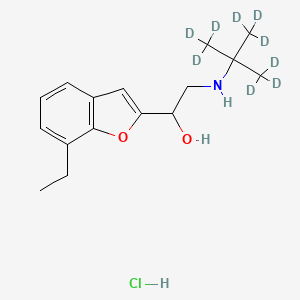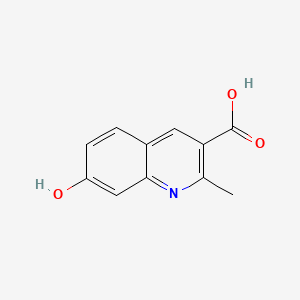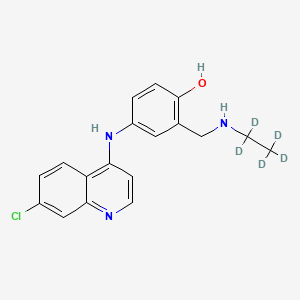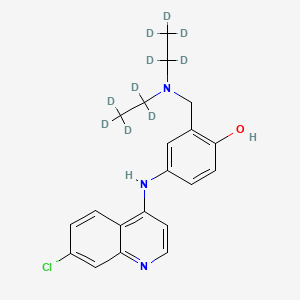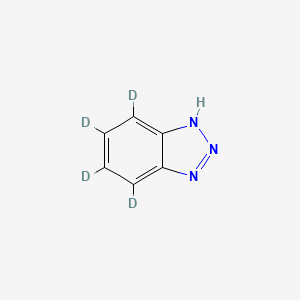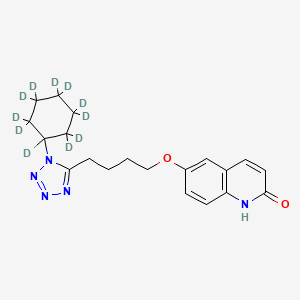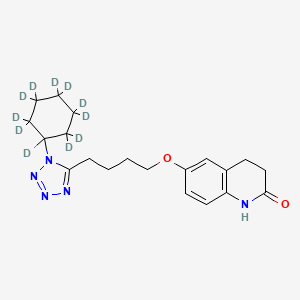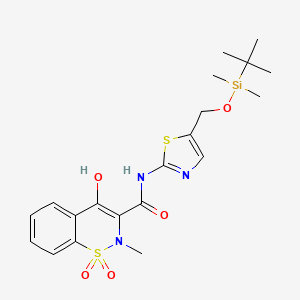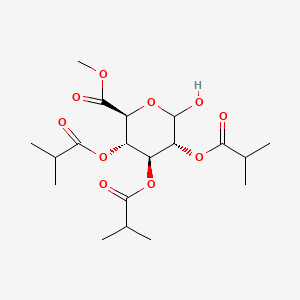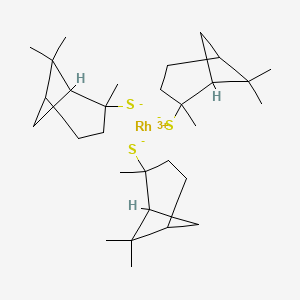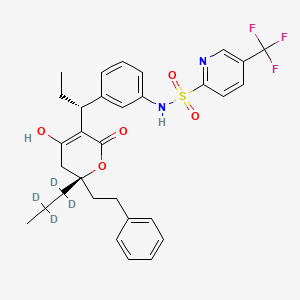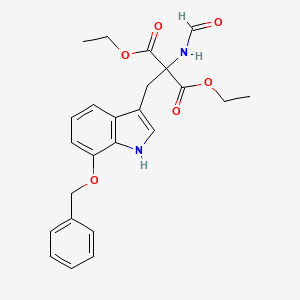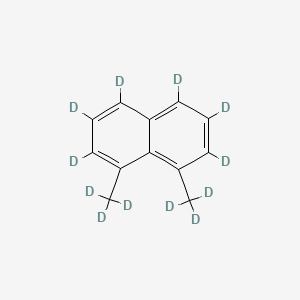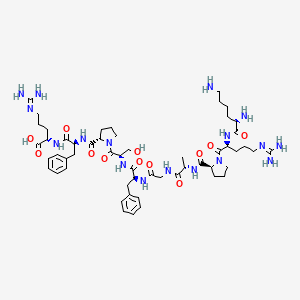
Lys-(Ala3)-Bradykinin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. Peptides are distinguished from proteins on the basis of size, and as a benchmark can be understood to contain approximately 50 or fewer amino acids .
Synthesis Analysis
Peptides are synthesized by specific enzymes in the body that link amino acids together in a particular sequence. The process of peptide synthesis can also be carried out in the laboratory. The chemical synthesis of peptides can be carried out using techniques such as solid-phase peptide synthesis (SPPS), or in solution .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of amino acids and the configuration of the peptide bonds that join them. The structure can be analyzed using various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Peptides undergo various chemical reactions. They can be broken down into their constituent amino acids by hydrolysis. They can also undergo reactions at their amino or carboxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of peptides depend on their amino acid composition and sequence. These properties include solubility, charge, and the ability to form structures such as alpha-helices and beta-sheets .科学的研究の応用
Kinin Identification and Release from Kininogens : Lys-(Ala3)-Bradykinin, a variant of bradykinin, has been identified in human urine. It is released from plasma kininogens, indicating its physiological relevance. A significant proportion of human kininogens contain hydroxyproline instead of proline in position three of the bradykinin moiety, contributing to the diversity of kinins in the human body (Mîndroiu et al., 1988).
Biochemical Characterization : Hydroxyproline analogues of bradykinin and lysyl-bradykinin have been isolated and characterized from human urine, expanding the understanding of kinin diversity. These findings suggest the structural diversity of kinins plays a role in their physiological effects (Kato, Matsumura, & Maeda, 1988).
Pharmacological Actions : Various bradykinin analogs, including those with modifications at specific positions, have been studied to understand their biochemical interactions and pharmacological actions. These studies contribute to the understanding of how kinin receptor interactions can be manipulated for therapeutic purposes (Reis, Okino, & Rocha e Silva, 1971).
Receptor Interaction Studies : Research into the critical residues for the interaction of kinins with human bradykinin receptor B1 provides insights into designing drugs that can selectively activate or inhibit these receptors, offering therapeutic potential in conditions related to inflammation and vascular regulation (Ha et al., 2006).
Role in Blood Pressure Regulation : The identification of polymorphisms in the adipocyte‐derived leucine aminopeptidase (ALAP) gene, which is involved in the inactivation of angiotensin II and generation of bradykinin, highlights its potential role in the regulation of blood pressure and response to antihypertensive therapy (Yamamoto et al., 2002).
In Vivo Effects and Kinin Potentiation : Studies on peptides from Bothrops jararaca venom, which potentiate the activity of bradykinin and inhibit angiotensin I conversion, have implications for understanding the in vivo effects of kinins and their potential therapeutic applications (Greene et al., 1972).
Kinin Receptor Pharmacology : Advances in the understanding of biochemical and molecular aspects of kinin receptor pharmacology have significant implications for developing new drugs targeting these receptors to treat various inflammatory conditions (Farmer & Burch, 1992).
Metabolic Activation by ACE : The study of peptides like Met-Lys-BK-Ser-Ser, produced from kininogen and metabolically activated by angiotensin converting enzyme (ACE) in vascular tissue, contributes to understanding the complex interactions between kinins and enzymes in the vascular system (Gera et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H83N17O12/c1-32(64-48(78)41-21-12-26-70(41)50(80)36(19-10-24-61-53(57)58)66-45(75)35(56)18-8-9-23-55)44(74)63-30-43(73)65-38(28-33-14-4-2-5-15-33)46(76)69-40(31-72)51(81)71-27-13-22-42(71)49(79)68-39(29-34-16-6-3-7-17-34)47(77)67-37(52(82)83)20-11-25-62-54(59)60/h2-7,14-17,32,35-42,72H,8-13,18-31,55-56H2,1H3,(H,63,74)(H,64,78)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,76)(H,82,83)(H4,57,58,61)(H4,59,60,62)/t32-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZLRKMHRNRLFJ-HBGYEDQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H83N17O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1162.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

